molecular formula C15H19NO3 B14960569 4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate

4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate

Cat. No.: B14960569
M. Wt: 261.32 g/mol
InChI Key: JTHNOLKHHKCTPL-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate is an organic compound that features a piperidine ring, a phenyl group, and an acetate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine ring, a common motif in many bioactive molecules, makes it a valuable scaffold for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 4-methylpiperidine, is reacted with a suitable acylating agent, such as acetic anhydride, to form the corresponding N-acyl piperidine derivative.

    Coupling with Phenyl Acetate: The N-acyl piperidine derivative is then coupled with phenyl acetate under basic conditions, often using a base like sodium hydride or potassium carbonate, to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and optimized reaction parameters ensures consistent product quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkoxides, amines, basic or neutral conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for treating various diseases.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding, providing insights into biological processes and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism depends on the specific application and target, but it generally involves binding to the active site of an enzyme or receptor, altering its activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Similar structure but with an aniline group instead of an acetate ester.

    tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperidine ring and a piperazine moiety.

    4-[(4-Methylpiperidin-1-yl)carbonyl]aniline: Similar structure but with a carbonyl group instead of an acetate ester.

Uniqueness

4-[(4-Methylpiperidin-1-yl)carbonyl]phenyl acetate is unique due to the presence of both a piperidine ring and an acetate ester, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

[4-(4-methylpiperidine-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C15H19NO3/c1-11-7-9-16(10-8-11)15(18)13-3-5-14(6-4-13)19-12(2)17/h3-6,11H,7-10H2,1-2H3

InChI Key

JTHNOLKHHKCTPL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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